![molecular formula C15H17NOS B2538352 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclopropanecarboxamide CAS No. 2034297-10-2](/img/structure/B2538352.png)
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclopropanecarboxamide
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Overview
Description
Benzo[b]thiophene is a heterocyclic compound and is a structural alert with formula C4H4S . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Cyclopropanecarboxamide is a moiety present in many biologically active compounds.
Synthesis Analysis
Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . It has made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .Molecular Structure Analysis
The molecular structure of a compound like this would likely be influenced by the arylpiperazine moiety and benzo[b]thiophene ring substitutions . Docking studies could shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives can be quite complex and are influenced by various factors .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Organic Field-Effect Transistors (OFETs) and High-Mobility Devices
- Background : 1Benzothieno3,2-bbenzothiophene (BTBT) is a well-known champion molecule for high-mobility OFET devices. It has been widely studied due to its excellent charge transport properties.
- Application : N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclopropanecarboxamide can serve as a promising semiconductor material in OFETs. Researchers have explored its use as an alternative to fullerene-based acceptors in organic photovoltaics (OPVs) as well .
π-π Stacking and Self-Assembly
Mechanism of Action
Target of Action
The primary target of N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclopropanecarboxamide is the 5-HT1A serotonin receptor . This receptor plays a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . It has also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .
Mode of Action
N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclopropanecarboxamide interacts with the 5-HT1A serotonin receptors, influencing their binding affinity . The compound’s interaction with these receptors is influenced by the arylpiperazine moiety and benzo[b]thiophene ring substitutions .
Biochemical Pathways
The interaction of N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclopropanecarboxamide with the 5-HT1A serotonin receptors affects the serotonin system, which is involved in regulating various physiological functions . .
Result of Action
Its interaction with the 5-ht1a serotonin receptors suggests it may influence the functions regulated by these receptors, such as thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Future Directions
properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-10(16-15(17)11-6-7-11)8-12-9-18-14-5-3-2-4-13(12)14/h2-5,9-11H,6-8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUAQEQEYAKXGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclopropanecarboxamide |
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